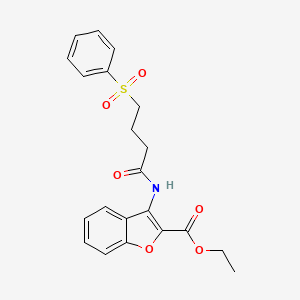
Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that consists of fused benzene and furan rings . Benzofurans show a broad range of biological activity, which motivates significant interest of researchers toward this class of heterocycles .
Synthesis Analysis
Benzofuran-3-carboxylate esters, a class of compounds to which this compound belongs, can be synthesized through various methods. One such method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Chemical Reactions Analysis
The chemical reactions involving benzofuran-3-carboxylate esters are diverse. For instance, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one of the methods useful for the preparation of benzofuran-3-carboxylate esters .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Synthesis of Derivatives : Ethyl phenylsulfonylacetate has been used to synthesize a range of derivatives, including 1-phenylsulfonylcyclopropanecarboxylic acid and its various derivatives like ester, carboxamide, carbonyl chloride, and others (Takahashi, Suzuki, & Kata, 1985).
Crystal Structure Analysis : The crystal structure of compounds like 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid, prepared from related ethyl esters, demonstrates the involvement of carboxyl groups in intermolecular hydrogen bonds, forming centrosymmetric dimers (Choi, Seo, Son, & Lee, 2009).
Biological Activity : Compounds like 3-phenylureido-2-benzofuran carboxylate, synthesized from ethyl 3-amino-2-benzofiran carboxylate, have been studied for their antibacterial and antifungal activities, highlighting potential applications in medicinal chemistry (Bodke & Sangapure, 2003).
Advanced Synthesis Techniques
Lossen Rearrangement : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, has been used in Lossen rearrangement, a critical step in the synthesis of ureas and hydroxamic acids from carboxylic acids without racemization (Thalluri, Manne, Dev, & Mandal, 2014).
Photochemical Alkenylation : The photochemically induced radical alkenylation of C(sp3)–H bonds, utilizing compounds like 1,2-bis(phenylsulfonyl)ethylene, demonstrates a metal-free method for substituting heteroatom-substituted methine and methylene bonds (Amaoka, Nagatomo, Watanabe, Tao, Kamijo, & Inoue, 2014).
Phosphine-Catalyzed Annulation : The phosphine-catalyzed [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate and N-tosylimines leads to the formation of highly functionalized tetrahydropyridines, showcasing advanced synthetic applications (Zhu, Lan, & Kwon, 2003).
Enzymatic Kinetic Resolution : The optimization of the kinetic resolution of primary amines using CAL-B-catalyzed aminolysis of carboxylic acids and their ethyl esters at high temperatures demonstrates the versatility of related compounds in enzymatic processes (Nechab, Azzi, Vanthuyne, Bertrand, Gastaldi, & Gil, 2007).
Direcciones Futuras
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate and similar compounds could have potential applications in the development of new therapeutic agents.
Propiedades
IUPAC Name |
ethyl 3-[4-(benzenesulfonyl)butanoylamino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c1-2-27-21(24)20-19(16-11-6-7-12-17(16)28-20)22-18(23)13-8-14-29(25,26)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKRSICFWHSZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

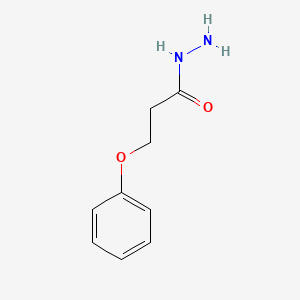
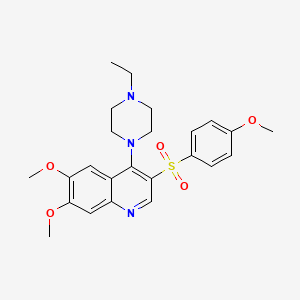
![2-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B3014609.png)
![4-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B3014610.png)
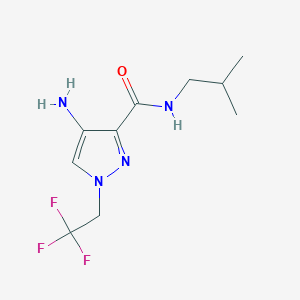

![3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine](/img/structure/B3014614.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3014615.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B3014616.png)
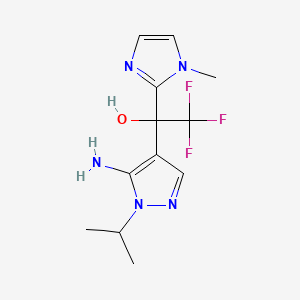
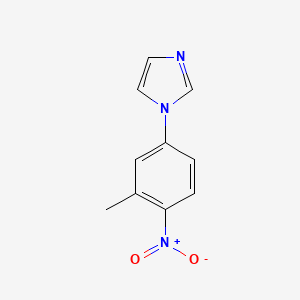


![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B3014626.png)